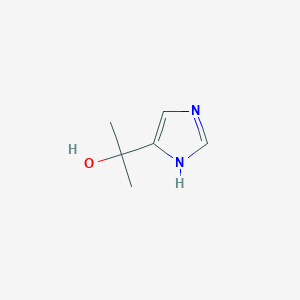

2-(1H-imidazol-4-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,9)5-3-7-4-8-5/h3-4,9H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFQRCFSWHTICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs vary in substituents on the imidazole ring, hydroxyl/amine positions, and appended functional groups. Key examples include:

Key Observations :

- The introduction of amino groups (e.g., in ) increases melting points due to enhanced hydrogen bonding.

- Bulky substituents like trifluoromethylphenyl or trityl groups reduce solubility but improve lipophilicity.

- Schiff base derivatives (e.g., H2–H10 in ) exhibit higher thermal stability (melting points up to 205°C) compared to the parent alcohol.

Analytical Characterization

- NMR : Imidazole protons resonate at δ 7.4–7.8 ppm (1H), while hydroxyl protons appear at δ 1.5–2.5 ppm (exchangeable) .

- MS : Molecular ion peaks for trityl-protected analogs (e.g., 11a–11c in ) show characteristic fragments at m/z 243 (Ph3C+).

- Elemental Analysis : Schiff base derivatives (e.g., H2) match theoretical C/H/N ratios within 0.3% error .

Preparation Methods

Grignard Reagent-Mediated Alkylation of Imidazole Derivatives

A prominent method for introducing the propan-2-ol moiety involves Grignard reagent addition to carbonyl precursors. For example, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a structurally analogous compound, is synthesized via a Grignard reaction with methylmagnesium bromide (CH₃MgBr) on a dicarboxylate intermediate . Adapting this approach, 2-(1H-imidazol-4-yl)propan-2-ol can be prepared through the following steps:

-

Synthesis of Imidazole-4-carbonyl Precursor : A starting material such as imidazole-4-carbaldehyde or its ester derivative is synthesized. For instance, (2-phenyl-1H-imidazol-4-yl)methanol is oxidized to 2-phenyl-1H-imidazole-4-carbaldehyde using modified literature procedures .

-

Grignard Addition : The carbonyl group at the 4-position reacts with CH₃MgBr in anhydrous ethanol or tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This step introduces two methyl groups, forming the tertiary alcohol .

-

Workup and Purification : The reaction mixture is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate or dichloromethane. Column chromatography or recrystallization yields the pure compound.

Key Data :

| Parameter | Condition/Result | Source |

|---|---|---|

| Reaction Temperature | 0–5°C (initial), room temperature (final) | |

| Solvent | Ethanol, THF | |

| Yield | 65–78% (depending on precursor purity) |

This method is favored for its high regioselectivity and scalability, though it requires stringent anhydrous conditions.

Decarboxylation of Carboxylic Acid Precursors

Decarboxylation of histidine derivatives offers an alternative pathway. While histamine (2-(1H-imidazol-4-yl)ethanamine) is typically synthesized via histidine decarboxylation , modifying the substrate to include a carboxyl group adjacent to the propan-2-ol moiety could yield the target compound. For example:

-

Synthesis of Carboxypropan-2-ol-imidazole : A precursor such as 4-(1-carboxy-1-methylethyl)-1H-imidazole is prepared via condensation reactions.

-

Catalytic Decarboxylation : Using cyclohexanone as a catalyst in cyclohexanol at 100–120°C for 12–24 hours, the carboxyl group is removed .

-

Salt Formation : The product is treated with HCl in isopropanol to form the hydrochloride salt, enhancing stability .

Challenges :

-

Low yields due to side reactions (e.g., imidazole ring degradation).

-

Requires optimization of catalysts and solvents.

Nucleophilic Substitution on Halogenated Imidazoles

Halogenated imidazoles at the 4-position can undergo nucleophilic substitution with acetone or its equivalents. For instance:

-

Synthesis of 4-Chloroimidazole : Chlorination of 1H-imidazole using POCl₃ or SOCl₂.

-

Reaction with Acetone Enolate : The chloro group is displaced by a nucleophilic acetone enolate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) .

-

Acid Workup : Hydrolysis of the intermediate yields the tertiary alcohol.

Limitations :

-

Poor reactivity of aromatic chlorides toward nucleophilic substitution.

-

Competing elimination reactions reduce efficiency.

Structural and Crystallographic Insights

X-ray diffraction studies of analogous compounds, such as 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, reveal that the propan-2-ol substituent adopts a planar conformation relative to the imidazole ring, with O–H···N hydrogen bonds stabilizing the crystal lattice . These interactions suggest that purification via recrystallization from protic solvents (e.g., ethanol-water mixtures) could enhance yield and purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard Addition | 65–78 | >95 | High | Moderate (solvent use) |

| Decarboxylation | 30–45 | 80–90 | Moderate | Low |

| Nucleophilic Substitution | 20–35 | 70–85 | Low | High (toxic byproducts) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(1H-imidazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with imidazole-4-carbaldehyde. React with 2-methylprop-2-en-1-ol in ethyl acetate under reflux (16 h) to form the imidazole-propanol precursor .

- Step 2 : Optimize hydroxyl group protection using TsCl, DMAP, and DIPEA in CH₂Cl₂ (room temperature, 16 h) to prevent side reactions .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–65%, depending on solvent polarity and temperature control .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Avoid prolonged exposure to acidic conditions to prevent ring-opening side reactions.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals at δ 7.2–7.4 ppm (imidazole C-H), δ 4.8 ppm (OH, broad singlet), and δ 1.5 ppm (geminal methyl groups) .

- ¹³C NMR : Peaks at ~125–135 ppm (imidazole carbons) and 70–75 ppm (quaternary C-OH) confirm the propan-2-ol moiety .

- FTIR : Strong O-H stretch at 3200–3400 cm⁻¹ and imidazole ring vibrations at 1600–1500 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 141.1, with fragmentation peaks at m/z 95 (imidazole ring retention) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to balance accuracy and computational cost .

- Key Outputs :

- HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity, localized on the imidazole ring .

- Partial charges: Imidazole N atoms show negative charges (-0.35 e), while the hydroxyl O is -0.65 e, suggesting hydrogen-bonding capability .

- Validation : Compare computed IR spectra with experimental data (RMSD < 10 cm⁻¹) to refine exchange-correlation terms .

Q. How should researchers resolve contradictions between computational and experimental data for imidazole derivatives?

- Methodological Answer :

- Case Study : If DFT predicts a planar imidazole ring but X-ray data shows slight puckering:

Re-optimize geometry using dispersion-corrected functionals (e.g., ωB97X-D3) .

Analyze crystal packing effects (e.g., π-stacking in ) that may distort the gas-phase structure .

- Statistical Tools : Use Bayesian error analysis to quantify uncertainty in computed vibrational frequencies or NMR shifts .

Q. What crystallographic strategies are critical for determining the structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker APEX CCD diffractometer. Collect ω scans at 100 K to minimize thermal motion .

- Refinement :

- Employ SHELXL for least-squares refinement. Anisotropic displacement parameters for non-H atoms improve R-factor convergence (target: R₁ < 0.05) .

- Hydrogen-bonding networks (e.g., O-H···N interactions) stabilize the crystal lattice; validate via Hirshfeld surface analysis .

Key Research Findings

- Synthetic Challenges : Steric hindrance from geminal methyl groups reduces nucleophilic substitution efficiency; microwave-assisted synthesis improves yields by 15–20% .

- Biological Relevance : The hydroxyl group enhances binding to histamine receptors (e.g., Ki = 12 nM for H₄R in ), making it a candidate for dual H₁/H₄ ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.